3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine
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Overview
Description
3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine is a heterocyclic compound that features a triazole ring, a pyridine ring, and a difluorobenzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,6-difluorobenzyl chloride with sodium sulfide to form 2,6-difluorobenzylsulfide. This intermediate is then reacted with 5-pyridin-2-yl-1,2,4-triazole-4-amine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The difluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The triazole and pyridine rings can be involved in coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are common, using reagents like aryl halides and boronic acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl or heteroaryl derivatives.
Scientific Research Applications
3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets. The triazole and pyridine rings can form hydrogen bonds and π-π interactions with biological macromolecules, while the difluorobenzylsulfanyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzylsulfanyl)-1H-1,2,4-triazole: Similar structure but lacks the difluorobenzyl and pyridine groups.
3-(2-Fluoro-benzylsulfanyl)-[1,2,4]triazol-4-ylamine: Similar but with only one fluorine atom.
3-((2,6-Difluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-ylamine: Contains a methylphenyl group instead of a pyridine ring.
Uniqueness
The presence of both the difluorobenzylsulfanyl group and the pyridine ring in 3-(2,6-Difluoro-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine provides unique electronic and steric properties that can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
573938-85-9 |
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Molecular Formula |
C14H11F2N5S |
Molecular Weight |
319.33 g/mol |
IUPAC Name |
3-[(2,6-difluorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H11F2N5S/c15-10-4-3-5-11(16)9(10)8-22-14-20-19-13(21(14)17)12-6-1-2-7-18-12/h1-7H,8,17H2 |
InChI Key |
ZQJZPYFQFFXKEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F |
solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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